Spectroscopic Characterization of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine: A Technical Guide
Spectroscopic Characterization of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine. As experimental data for this specific molecule is not publicly available, this document leverages predictive models and data from structurally analogous compounds to provide a robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of heterocyclic compounds through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold, as seen in 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, creates new chemical entities with unique properties. Therefore, unambiguous structural confirmation through rigorous spectroscopic analysis is a critical step in the research and development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: NMR Sample Preparation and Analysis
The quality of NMR data is directly dependent on proper sample preparation and the selection of an appropriate solvent. For a polar molecule like 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, a deuterated polar solvent is essential for complete dissolution and to avoid interference from solvent protons.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including those with amine functionalities.[3]
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Homogenization: Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved. A clear, homogeneous solution is required.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using a standard 400 MHz (or higher) instrument.
Caption: Workflow for ATR-FTIR Analysis.
Predicted IR Absorption Data
The IR spectrum of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is expected to show characteristic absorption bands corresponding to its various functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1620-1580 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1335-1250 | C-N stretch | Aromatic Amine |
| 1250-1020 | C-N stretch | Aliphatic Amine |
| 1150-1050 | C-O stretch | Ether |
| 910-665 | N-H wag | Primary Amine (-NH₂) |
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of a primary amine will be clearly indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region (asymmetric and symmetric N-H stretching). [4][5]A bending vibration around 1600 cm⁻¹ and a broad wagging band are also characteristic. [4][6]* C-H Stretching: The spectrum will distinguish between aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹). [7]* Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-N and C-O Stretching: Strong absorptions in the fingerprint region (below 1500 cm⁻¹) will correspond to the C-N bonds of the indoline and amine, as well as the C-O bond of the ether linkage. [4][8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, as it minimizes fragmentation during the ionization process. [9][10][11][12][13]The molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent, typically a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the capillary tip, generating a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions ([M+H]⁺).
-
Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio and detected.
Caption: Workflow for ESI-Mass Spectrometry.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₆N₂O
-
Exact Mass: 192.1263 g/mol
-
Predicted [M+H]⁺: m/z 193.1335
Predicted Fragmentation Pattern:
In addition to the molecular ion, tandem MS (MS/MS) would reveal characteristic fragment ions. The fragmentation is typically initiated at the sites of charge or radical localization. [14]For an N-alkylated amine, alpha-cleavage is a dominant pathway. [15][16]
| Predicted m/z | Proposed Fragment Structure / Neutral Loss |
|---|---|
| 147 | Loss of CH₂OCH₃ (methoxyethyl side chain cleavage) |
| 133 | Alpha-cleavage: Loss of the methoxyethyl group at the nitrogen |
| 118 | Further fragmentation of the indoline ring |
| 59 | [CH₂CH₂OCH₃]⁺ fragment |
| 45 | [CH₂OCH₃]⁺ fragment |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The most crucial piece of information is the m/z of the protonated molecular ion ([M+H]⁺), which confirms the molecular weight of the compound.
-
Alpha-Cleavage: The bond between the nitrogen and the methoxyethyl group is a likely site for fragmentation. Cleavage of this bond would result in a stable indoline-containing cation. [17][18]* Side-Chain Fragmentation: Fragmentation within the methoxyethyl side chain can also occur, leading to characteristic ions that confirm the presence of this substituent.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive structural characterization of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine. While the data presented in this guide is predictive, it is based on well-established spectroscopic principles and data from closely related structures. ¹H and ¹³C NMR define the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This multi-faceted analytical approach is indispensable for ensuring the identity and purity of novel chemical entities in all areas of chemical research and development.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. ([Link])
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. ([Link])
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 14, 2026, from [Link]
-
Kruve, A. (2013). Principles of Electrospray Ionization. IntechOpen. ([Link])
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. ([Link])
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved February 14, 2026, from [Link]
-
Spectroscopy Online. (2020, November 2). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. ([Link])
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 14, 2026, from [Link]
-
Kaltashov, I. A., & Eprilli, S. (2011). Principles of electrospray ionization. eLS. ([Link])
-
eGPAT. (2019, June 5). Solvents in NMR spectroscopy. ([Link])
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 14, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 14, 2026, from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. ([Link])
-
Arjunan, V., Santhanam, R., & Mohan, S. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(1), 233–239. ([Link])
-
Slideshare. (n.d.). Solvents in nmr spectroscopy. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 14, 2026, from [Link]
-
Chemistry Steps. (2025, August 29). How to Interpret IR Spectra: A Step-by-Step Guide. ([Link])
-
Jeong, K., Ryu, T. I., Hwang, S. R., Cho, Y., Lim, K. C., Yoon, U. H., Lee, J. Y., Yoon, Y. W., & Jeong, H. J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20288. ([Link])
-
LibreTexts. (n.d.). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. ([Link])
-
Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ([Link])
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0243798). Retrieved February 14, 2026, from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 14, 2026, from [Link]
-
O'Connor, M. (n.d.). Summary of C13-NMR Interpretation. Retrieved February 14, 2026, from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved February 14, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved February 14, 2026, from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. ([Link])
-
ResearchGate. (n.d.). IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. ([Link])
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. ([Link])
-
ResearchGate. (n.d.). Interpretation of 13C NMR Spectra. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). ([Link])
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. ([Link])
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. ([Link])
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 14, 2026, from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 14, 2026, from [Link]
-
Beilstein Journals. (2026, January 22). Search Results - BJOC. ([Link])
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved February 14, 2026, from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. ([Link])
Sources
- 1. egpat.com [egpat.com]
- 2. Solvents in nmr spectroscopy | PDF [slideshare.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Principles of Electrospray Ionization [researchrepository.ucd.ie]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
